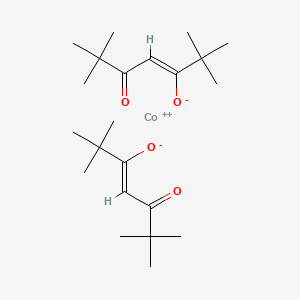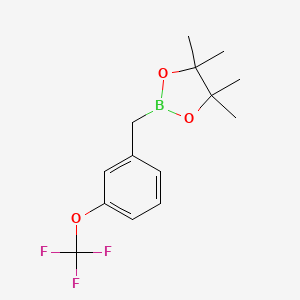
4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O3 and its molecular weight is 302.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Reduction Processes
4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is employed in the alkoxide-catalyzed reduction of ketones. This process is notable for its high yield and efficiency in converting aryl and dialkyl ketones, with trialkoxyborohydride identified as the active hydride source in the reaction (Query et al., 2011).
Synthesis of Boronic Esters
The compound is integral in synthesizing various boronic esters. For instance, benzyloxycyanophenylboronic esters have been synthesized using this compound, showcasing its versatility in organic synthesis (El Bialy et al., 2011).
Development of Polyenes and LCD Materials
It plays a crucial role in synthesizing novel dioxaborolane derivatives, which are used to develop boron-containing stilbenes and resveratrol analogues. These compounds are being investigated for their potential in treating neurodegenerative diseases and as new materials for LCD technology (Das et al., 2015).
Applications in Organic Electronics
The compound's derivatives are also used in the design and synthesis of low band gap polymers, which have applications in organic solar cell technology. These polymers demonstrate thermal stability and the ability to absorb in the NIR region, making them suitable for organic solar cell applications (Meena et al., 2018).
Bioorganic Chemistry
In bioorganic chemistry, it contributes to the synthesis of pinacolyl boronate-substituted stilbenes, showing potential as lipogenic inhibitors. These derivatives are being studied for their role in suppressing lipogenic gene expression in hepatocytes, which could be significant in developing lipid-lowering drugs (Das et al., 2011).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[[3-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-6-5-7-11(8-10)19-14(16,17)18/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLKZASYUNTSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


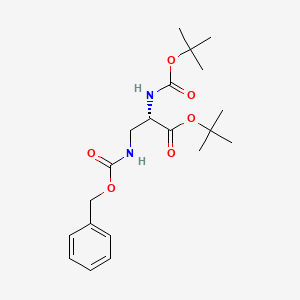


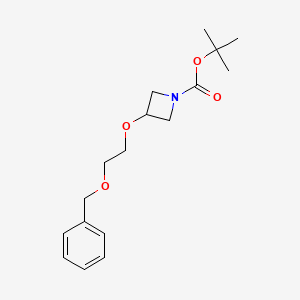
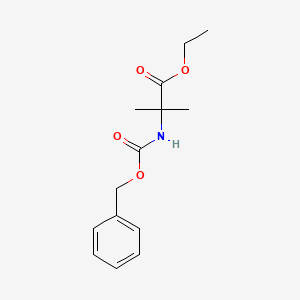
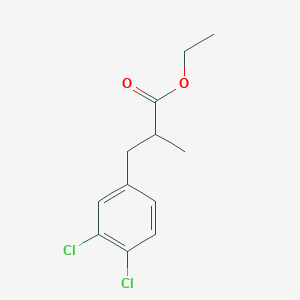


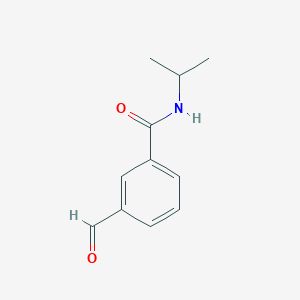
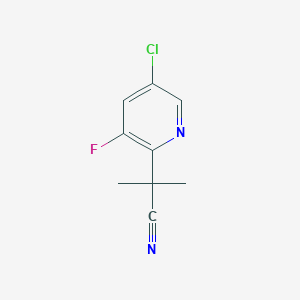
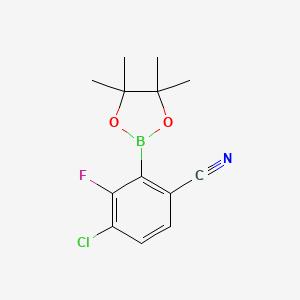
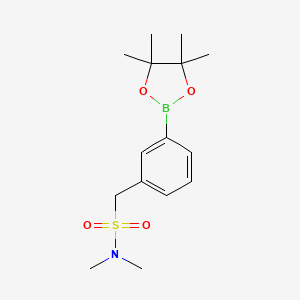
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)
